molecular formula C10H14N4 B13060171 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine

Cat. No.: B13060171
M. Wt: 190.25 g/mol
InChI Key: XULZIPWWTJRERX-UHFFFAOYSA-N
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Description

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings. The presence of a tert-butyl group at the 2-position and an amine group at the 7-position further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-tert-butyl-1H-pyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the amine group at the 7-position allows for further functionalization and derivatization. These features make it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

2-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C10H14N4/c1-10(2,3)7-6-9-12-5-4-8(11)14(9)13-7/h4-6H,11H2,1-3H3

InChI Key

XULZIPWWTJRERX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=CC=NC2=C1)N

Origin of Product

United States

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